Methyl 2-(2-methylpropyl)benzoate

Physical Chemistry Thermodynamics Separation Science

Methyl 2-(2-methylpropyl)benzoate (also named methyl 2-isobutylbenzoate) is an ortho‑substituted benzoic acid ester. Its molecular structure comprises a benzoate core with a methyl ester group at the C1 position and an isobutyl (2‑methylpropyl) substituent at the ortho (C2) position.

Molecular Formula C12H16O2
Molecular Weight 192.258
CAS No. 1807918-60-0
Cat. No. B2939600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methylpropyl)benzoate
CAS1807918-60-0
Molecular FormulaC12H16O2
Molecular Weight192.258
Structural Identifiers
SMILESCC(C)CC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3
InChIKeyNEHLORVMFJDZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-methylpropyl)benzoate (CAS 1807918-60-0) | Ortho‑Isobutyl Substituted Benzoate Ester


Methyl 2-(2-methylpropyl)benzoate (also named methyl 2-isobutylbenzoate) is an ortho‑substituted benzoic acid ester. Its molecular structure comprises a benzoate core with a methyl ester group at the C1 position and an isobutyl (2‑methylpropyl) substituent at the ortho (C2) position. This regioisomer is distinguished from its meta‑ and para‑substituted analogs by the spatial proximity of the branched alkyl group to the ester carbonyl, which can influence both its physical properties and its reactivity in downstream transformations. The compound is commercially available with a typical purity specification of ≥95%, as determined by chromatographic methods, and is supplied as a liquid at ambient temperature .

Why Methyl 2-(2-methylpropyl)benzoate Cannot Be Replaced by Isomeric or Alkyl‑Analog Esters


Direct substitution of methyl 2‑(2‑methylpropyl)benzoate with a meta‑ or para‑isobutyl regioisomer, or with a structurally related alkyl ester such as methyl 2‑ethylbenzoate, is not scientifically valid for applications where specific physical, steric, or reactivity parameters are required. The ortho‑positioning of the branched isobutyl group introduces a unique steric environment and alters key properties such as boiling point and density relative to its isomers. In addition, synthetic routes that generate para‑substituted benzoates frequently produce ortho‑substituted impurities that are challenging to separate without careful process control, as noted in patent literature on regioselective synthesis of substituted benzoates [1]. Therefore, relying on an in‑class analog without verifying its specific regio‑ and stereochemical profile can lead to unpredictable outcomes in chemical synthesis or analytical applications.

Quantitative Differentiation Evidence for Methyl 2-(2-methylpropyl)benzoate


Elevated Boiling Point vs. Isobutyl Benzoate and Methyl 2‑Ethylbenzoate

Methyl 2-(2-methylpropyl)benzoate exhibits a predicted normal boiling point of 273.3 ± 19.0 °C . This value is approximately 31 °C higher than that of isobutyl benzoate (242 °C) [1], which lacks the methyl ester group, and approximately 29 °C higher than that of methyl 2‑ethylbenzoate (243.9 °C at 760 mmHg) . The increased boiling point is attributed to the larger molecular weight and the ortho‑positioned branched alkyl substituent, which enhances intermolecular van der Waals interactions relative to the linear alkyl chain in methyl 2‑ethylbenzoate.

Physical Chemistry Thermodynamics Separation Science

Lower Density Compared to Isobutyl Benzoate

The predicted density of methyl 2-(2-methylpropyl)benzoate is 0.993 ± 0.06 g/cm³ . In contrast, the experimentally determined density of isobutyl benzoate is 1.023 g/cm³ at 23 °C [1]. This 3% lower density is consistent with the replacement of the isobutyl ester moiety by a methyl ester, which reduces molecular mass and alters packing efficiency.

Physical Property Density Formulation

Regioisomeric Purity: Ortho vs. Meta vs. Para Substitution

Methyl 2-(2-methylpropyl)benzoate is a distinct ortho‑substituted regioisomer. The meta‑ (methyl 3-isobutylbenzoate, CAS 565450‑42‑2) [1] and para‑ (methyl 4-isobutylbenzoate, CAS 154320‑56‑6) isomers share the identical molecular formula and molecular weight (192.25 g/mol) but differ in the position of the isobutyl group on the aromatic ring. This positional isomerism leads to distinct physical properties; for example, methyl 4‑isobutylbenzoate exhibits a boiling point of 109 °C at 3 Torr [2]. The ortho isomer is specifically required in studies investigating steric effects, ortho‑directed metalation, or as a precursor to ortho‑substituted benzoic acid derivatives. There are no published head‑to‑head biological activity comparisons among the three regioisomers.

Synthetic Chemistry Regioselectivity Isomer Purity

Synthetic Utility: Ortho‑Substituted Benzoic Acid Intermediate

Methyl 2-(2-methylpropyl)benzoate serves as a protected form of 2‑(2‑methylpropyl)benzoic acid (CAS 100058‑55‑7), a useful research building block . The ester can be hydrolyzed to the free acid, which is employed in the synthesis of more complex molecules. This synthetic role is shared by the meta‑ and para‑isomers; however, the ortho isomer is specifically required for investigations of ortho‑substituted benzoic acid derivatives. No quantitative data comparing the hydrolysis rates of the three regioisomers are available in the public domain.

Organic Synthesis Building Block Ester Hydrolysis

Procurement‑Driven Application Scenarios for Methyl 2-(2-methylpropyl)benzoate


Precursor for Ortho‑Isobutylbenzoic Acid in Medicinal Chemistry

Researchers requiring 2‑(2‑methylpropyl)benzoic acid as a key intermediate in drug discovery can reliably hydrolyze methyl 2-(2-methylpropyl)benzoate under mild basic conditions. The commercial availability of the methyl ester at ≥95% purity ensures a reproducible starting material for library synthesis or SAR studies .

Physical Chemistry Studies on Ortho‑Alkyl Substituted Benzoates

The predicted boiling point (273 °C) and density (0.993 g/cm³) of this compound make it a suitable candidate for comparative studies on the effect of ortho‑substitution on thermodynamic properties. Investigators comparing methyl 2‑(2‑methylpropyl)benzoate with its meta‑ and para‑isomers can quantify differences in boiling point and liquid density, contributing to structure‑property relationship (SPR) models .

Analytical Method Development and Impurity Profiling

As an ortho‑substituted isomer, this compound can serve as a reference standard in GC‑MS or HPLC methods designed to detect or quantify regioisomeric impurities in synthetic batches of substituted benzoates. Its distinct retention time, governed by its higher boiling point relative to isobutyl benzoate, facilitates chromatographic resolution .

Investigations of Ortho‑Directed Metalation or Cross‑Coupling

The ortho‑isobutyl group can act as a steric director in metalation reactions or influence the regioselectivity of cross‑couplings. This compound is therefore a useful building block for chemists exploring ortho‑substituted biaryl or functionalized benzoate scaffolds [1].

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